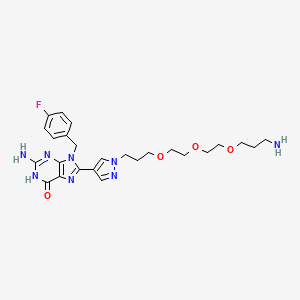

Amino-PEG3-2G degrader-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C25H33FN8O4 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC 名称 |

2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |

InChI |

InChI=1S/C25H33FN8O4/c26-20-5-3-18(4-6-20)16-34-22(30-21-23(34)31-25(28)32-24(21)35)19-15-29-33(17-19)8-2-10-37-12-14-38-13-11-36-9-1-7-27/h3-6,15,17H,1-2,7-14,16,27H2,(H3,28,31,32,35) |

InChI 键 |

MRJXPUCAEDEQAT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2C4=CN(N=C4)CCCOCCOCCOCCCN)F |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Amino-PEG3-2G Degrader-1 in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a key chemical tool utilized in the innovative field of targeted protein degradation. It is not a standalone therapeutic agent but rather a foundational building block for the synthesis of Autophagy-Targeting Chimeras (AUTACs). AUTACs represent a novel modality in drug discovery, designed to eliminate specific proteins of interest from the cellular environment by hijacking the autophagy-lysosomal pathway. This technical guide will provide a comprehensive overview of the mechanism of action of AUTACs synthesized using this compound, present relevant quantitative data from a representative AUTAC molecule, detail key experimental protocols, and provide visualizations of the critical pathways and workflows.

This compound itself is a conjugate molecule comprising a polyethylene glycol (PEG3) linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag.[1][2][3] The PEG linker provides appropriate spacing and solubility, while the FBnG tag is the crucial functional moiety that initiates the degradation cascade. The true mechanism of action, therefore, lies in the function of the final AUTAC molecule, which incorporates this compound, a linker, and a "warhead" ligand that specifically binds to a target protein of interest (POI).

The AUTAC Mechanism of Action: Hijacking Autophagy

Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system for protein degradation, AUTACs leverage the cellular autophagy pathway. The general mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The bifunctional AUTAC molecule simultaneously binds to the target protein (via its warhead) and a component of the autophagy machinery (indirectly, through the FBnG tag's downstream effects). This brings the POI into proximity with the autophagy pathway.

-

Induction of K63-linked Polyubiquitination: The FBnG tag on the AUTAC mimics the effect of S-guanylation, a post-translational modification. This mimicry is thought to recruit E3 ligases, such as TRAF6, to the target protein.[4][5] The recruited E3 ligase then catalyzes the addition of K63-linked polyubiquitin chains to the POI. This is a key distinction from PROTACs, which typically induce K48-linked ubiquitination for proteasomal degradation.

-

Recognition by Autophagy Receptors: The K63-polyubiquitinated target protein is recognized by autophagy receptor proteins, most notably p62/SQSTM1.[4] p62 possesses a ubiquitin-binding domain that specifically interacts with these ubiquitin chains.

-

Sequestration into Autophagosomes: p62 also binds to LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane. This interaction tethers the p62-ubiquitinated protein complex to the autophagosome, effectively sequestering the target protein within this double-membraned vesicle.

-

Lysosomal Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the autophagosomal contents, including the target protein, the AUTAC molecule, and p62.[1]

Quantitative Data: A Case Study with GPX4-AUTAC

| Parameter | Cell Line | Value | Reference |

| GPX4 Degradation | MDA-MB-231 | Effective at 5-80 µM (dose- and time-dependent) | [7] |

| MCF-7 | Effective at 5-80 µM (dose- and time-dependent) | [7] | |

| Induction of Ferroptosis | MDA-MB-231 | Observed at 5-40 µM | [7] |

| MCF-7 | Observed at 5-40 µM | [7] | |

| Inhibition of Cell Viability | MDA-MB-231 | Dose- and time-dependent (5-40 µM) | [7] |

| MCF-7 | Dose- and time-dependent (5-40 µM) | [7] | |

| Inhibition of PDO Growth | Breast Cancer PDOs | Effective at 10-20 µM | [7] |

Table 1: Summary of quantitative data for the representative AUTAC, GPX4-AUTAC.

Experimental Protocols

Synthesis of an AUTAC using an Amino-PEG-Linker

The synthesis of an AUTAC is a multi-step process that involves the conjugation of the target-binding ligand (warhead) to the this compound. The specific chemistry will depend on the functional groups available on the warhead. A general workflow is as follows:

-

Activation of the Warhead: If the warhead contains a carboxylic acid, it can be activated to an NHS ester or other reactive intermediate.

-

Coupling Reaction: The activated warhead is then reacted with the terminal amine group of the this compound to form a stable amide bond.

-

Purification: The final AUTAC product is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the AUTAC are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

References

- 1. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Amino-PEG3-2G degrader-1 structure and synthesis pathway.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a key chemical tool utilized in the field of targeted protein degradation. It serves as a prefabricated building block for the synthesis of Autophagy-Targeting Chimeras (AUTACs). This guide provides a detailed overview of its structure and its role in the development of novel therapeutics based on the principle of induced protein degradation via the autophagy-lysosome pathway.

Core Structure and Properties

This compound is a conjugate molecule that incorporates a PEG (Polyethylene glycol) linker and a pyrazole-linked FBnG tag. This tag is instrumental in hijacking the ubiquitin-proteasome system (UPS). The primary function of this molecule is to be coupled with a ligand for a specific protein of interest, thereby creating a novel AUTAC.

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C25H33FN8O4 |

| Molecular Weight | 528.58 g/mol |

| Description | A conjugate of a PEG Linker and a pyrazole-linked FBnG tag. |

| Application | Synthesis of Autophagy-Targeting Chimeras (AUTACs). |

Synthesis Pathway

While the precise, step-by-step synthesis of this compound is proprietary and not publicly available in detail, a generalized synthetic strategy can be inferred from its known components. The synthesis would logically involve the coupling of three key fragments: a protected amino-PEG3 linker, a fluorinated pyrazole moiety, and a guanine derivative.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Generalized Synthesis of this compound.

Mechanism of Action in AUTACs

Once incorporated into an AUTAC, the this compound portion of the chimera serves to engage with the cellular machinery responsible for autophagy. The workflow for an AUTAC synthesized using this degrader is as follows:

Caption: AUTAC-mediated degradation of a target protein.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly disclosed. However, the general steps for synthesizing an AUTAC using this degrader would involve standard peptide coupling reactions.

General Protocol for AUTAC Synthesis:

-

Dissolution: Dissolve the protein of interest (POI) ligand, which should contain a suitable reactive group (e.g., a carboxylic acid), in an appropriate anhydrous solvent (e.g., DMF or DMSO).

-

Activation: Activate the carboxylic acid on the POI ligand using a peptide coupling reagent (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA).

-

Coupling: Add this compound to the activated POI ligand solution.

-

Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by an appropriate analytical method (e.g., LC-MS).

-

Purification: Upon completion, purify the resulting AUTAC using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final AUTAC product by high-resolution mass spectrometry and NMR.

Quantitative Data

As this compound is a building block, quantitative data such as DC50 (half-maximal degradation concentration) and binding affinity (Kd) are not applicable to the degrader itself. These parameters are determined for the final AUTAC molecule in cell-based assays and biophysical binding experiments, respectively. Researchers synthesizing novel AUTACs would need to perform these experiments to characterize their specific chimeric degraders.

Conclusion

This compound is a valuable chemical probe for the development of AUTACs. Its pre-packaged nature, combining a linker and an autophagy-targeting moiety, streamlines the synthesis of novel protein degraders. This enables researchers to focus on the design and optimization of the target-binding ligand, accelerating the discovery of new therapeutics for a wide range of diseases.

The Dawn of a New Degradation Era: A Technical Guide to Second-Generation AUTACs

For Immediate Release

A deep dive into the discovery, mechanism, and development of second-generation Autophagy-Targeting Chimeras (AUTACs), offering a promising new modality for targeted protein degradation.

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the discovery and development of second-generation AUTACs. This whitepaper provides an in-depth exploration of these innovative molecules, which leverage the cellular autophagy pathway to eliminate pathogenic proteins and organelles, opening new avenues for therapeutic intervention against diseases that have long been considered "undruggable."

First-generation AUTACs demonstrated the potential of harnessing selective autophagy for targeted degradation. However, the development of second-generation AUTACs has marked a significant leap forward, addressing limitations of their predecessors and exhibiting substantially enhanced potency and improved pharmaceutical properties. This guide details the structure-activity relationship (SAR) studies that have been pivotal in this advancement, leading to the creation of highly efficient degraders such as AUTAC2-2G, which boasts a 100-fold increase in activity.[1][2][3][4]

This document outlines the core components of AUTAC technology, from the target-binding ligand and the linker to the crucial autophagy-inducing tag. It elucidates the mechanism of action, which involves the K63-linked polyubiquitination of the target protein, leading to its recognition by autophagy receptors and subsequent degradation via the lysosome.[5][] This process is distinct from the proteasome-dependent degradation induced by PROTACs, allowing AUTACs to target a broader range of substrates, including protein aggregates and entire organelles like damaged mitochondria.[][7]

Included within this guide are detailed experimental protocols for the characterization of second-generation AUTACs, providing researchers with the necessary methodologies to assess their efficacy and mechanism of action. Furthermore, quantitative data from key studies are summarized in clear, comparative tables, and the underlying signaling pathways and experimental workflows are visualized through meticulously crafted diagrams.

Core Concepts of Second-Generation AUTACs

Second-generation AUTACs are heterobifunctional molecules designed to hijack the cellular autophagy machinery for the selective degradation of target proteins and organelles. Their structure consists of three key components:

-

Target-Binding Ligand (Warhead): This moiety specifically recognizes and binds to the protein of interest (POI).

-

Linker: A chemical tether that connects the warhead to the degradation tag. The composition and length of the linker are critical for optimal ternary complex formation.

-

Degradation Tag: This component, often a guanine derivative, is responsible for inducing the autophagic process. In second-generation AUTACs, modifications to this tag have significantly improved cell permeability and degradation efficiency.[1]

The mechanism of action of second-generation AUTACs is a multi-step process within the cell:

-

Target Engagement: The AUTAC molecule enters the cell and its warhead binds to the target protein.

-

Ubiquitination: The degradation tag facilitates the K63-linked polyubiquitination of the target protein. This type of ubiquitin chain serves as a signal for selective autophagy.[5]

-

Autophagy Receptor Recruitment: The polyubiquitinated target is recognized by autophagy receptors, such as p62/SQSTM1.

-

Autophagosome Engulfment: The receptor-target complex is sequestered into a double-membraned vesicle called an autophagosome.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome, and the enclosed cargo, including the target protein, is degraded by lysosomal hydrolases.

Quantitative Analysis of Second-Generation AUTACs

The development of second-generation AUTACs has been driven by rigorous structure-activity relationship (SAR) studies. These studies have systematically modified the core structure of AUTACs to enhance their degradation capabilities. A key example is the development of AUTAC2-2G, which demonstrated a significant improvement in activity over its first-generation counterpart.

| Compound | Target | Cell Line | DC50 (µM) | Maximum Degradation (%) | Reference |

| AUTAC2 | FKBP12 | HeLa | >10 | <20 at 10 µM | [1] |

| AUTAC2-2G | FKBP12 | HeLa | ~0.1 | >80 at 1 µM | [1][2][3][4] |

| PD-L1 degrader-2 | PD-L1 | CT26 | 0.5 | Not Specified | [5] |

DC50: Concentration required to achieve 50% degradation of the target protein.

Experimental Protocols

The characterization of second-generation AUTACs relies on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation Analysis

This protocol is used to quantify the reduction in the levels of a target protein following treatment with an AUTAC.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of the AUTAC or a vehicle control (e.g., DMSO) for the desired time course (e.g., 24, 48, 72 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

5. Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

7. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

8. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

Autophagic Flux Assay

This assay measures the rate of autophagic degradation and is crucial for confirming that an AUTAC enhances the entire autophagy process.

1. Cell Culture and Transfection/Transduction:

-

Use cells stably expressing a tandem fluorescently tagged LC3 protein (e.g., mCherry-EGFP-LC3).

-

In non-acidic autophagosomes, both mCherry and EGFP fluoresce (yellow signal). In the acidic environment of the autolysosome, the EGFP signal is quenched, while mCherry remains fluorescent (red signal).

2. Treatment:

-

Treat cells with the AUTAC of interest.

-

Include control groups: vehicle control, a known autophagy inducer (e.g., rapamycin), and an autophagy inhibitor (e.g., bafilomycin A1). Bafilomycin A1 blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

3. Imaging:

-

Acquire images using a fluorescence microscope.

-

Capture both mCherry and EGFP signals.

4. Data Analysis:

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

An increase in both yellow and red puncta upon AUTAC treatment indicates an induction of autophagy.

-

A further increase in yellow puncta in the presence of bafilomycin A1 confirms an increase in autophagic flux.

In Vitro K63-linked Polyubiquitination Assay

This assay determines if the AUTAC can induce the specific K63-linked polyubiquitination of the target protein.

1. Reaction Setup:

-

In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT):

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (one that supports K63-linkage, e.g., UBE2N/UBE2V1)

-

Recombinant target protein

-

Ubiquitin

-

AUTAC molecule

-

ATP

-

2. Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

3. Western Blot Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for K63-linked ubiquitin chains.

-

A ladder of high molecular weight bands indicates the formation of polyubiquitin chains on the target protein.

Visualizing the World of Second-Generation AUTACs

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of a second-generation AUTAC.

Caption: Experimental workflow for characterizing second-generation AUTACs.

Caption: Logical progression in the design of second-generation AUTACs.

References

A Technical Guide to Tag-Based Induction of the Ubiquitin-Proteasome System

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The targeted degradation of specific proteins has emerged as a powerful therapeutic and research modality. This is largely achieved by co-opting the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. While both systems utilize ubiquitination as a signal, the nature of this signal dictates the degradation pathway. This technical guide clarifies the role of different chemical inducers and tags in these pathways, with a primary focus on tag-based strategies for inducing the ubiquitin-proteasome system for targeted protein degradation. We will first delineate the function of the p-fluorobenzylguanine (FBnG) moiety within Autophagy-Targeting Chimeras (AUTACs), which direct proteins to the autophagy pathway. The main body of this document will then provide an in-depth examination of the degradation tag (dTAG) system, a preeminent example of a technology that uses a protein tag to induce rapid and specific degradation via the proteasome. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for professionals in the field.

Introduction: Delineating Protein Degradation Pathways

Targeted protein degradation (TPD) technologies leverage bifunctional small molecules to bring a protein of interest (POI) into proximity with components of a cellular degradation pathway. It is crucial to distinguish between the two major pathways harnessed by these technologies: the ubiquitin-proteasome system (UPS) and autophagy.

-

The Ubiquitin-Proteasome System (UPS): This system is the primary mechanism for the degradation of most short-lived and soluble proteins in the cytosol and nucleus. The key signal for proteasomal degradation is the covalent attachment of a K48-linked polyubiquitin chain to the target protein. This "tag" is recognized by the 26S proteasome, which then unfolds and proteolytically degrades the protein. Technologies like Proteolysis-Targeting Chimeras (PROTACs) and the dTAG system are designed to induce this specific type of ubiquitination.[1][2]

-

The Autophagy-Lysosome Pathway: This is a catabolic process for degrading bulk cytoplasmic contents, protein aggregates, and entire organelles. The process involves sequestration of the target into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome for degradation. While also regulated by ubiquitination, autophagy is often triggered by K63-linked polyubiquitin chains, which are recognized by autophagy receptors like p62/SQSTM1.[3][4]

The Role of p-Fluorobenzylguanine (FBnG) in the AUTAC System

The molecule p-fluorobenzylguanine (FBnG) is a key component of a class of degraders known as Autophagy-Targeting Chimeras (AUTACs).[3][5] An AUTAC molecule is a bifunctional compound that, on one end, binds to a POI and, on the other end, contains a moiety (like FBnG) that mimics a post-translational modification capable of inducing autophagy.[6]

The mechanism of AUTACs involves the induction of K63-linked polyubiquitination on or near the target protein.[4] This type of ubiquitin chain serves as a recognition signal for autophagy receptors, which then mediate the engulfment of the POI by the autophagosome and subsequent degradation in the lysosome.[3][] Therefore, FBnG is a critical element for initiating the autophagy pathway , not the ubiquitin-proteasome pathway.

To clarify, the term "FBnG tag" is a misnomer in the context of a genetically encoded protein tag. FBnG is a small molecule component of a chemical degrader. A common strategy in AUTAC development involves fusing the POI with a HaloTag protein; the AUTAC molecule then has one warhead that binds the HaloTag (e.g., a HaloTag ligand, HTL) and the FBnG moiety to induce autophagy.[3]

The dTAG System: A Paradigm for UPS Induction

To address the core interest in a tag-based system for inducing the UPS, this guide will focus on the degradation tag (dTAG) system . This technology provides rapid, selective, and reversible control over the abundance of a specific protein by directing it to the proteasome.[1][8] The dTAG system consists of two key components:

-

The dTAG: A genetically encoded protein tag, the F36V mutant of the FK506-binding protein 12 (FKBP12F36V), is fused to the protein of interest (POI) at either the N- or C-terminus.[1] This single point mutation creates a "bump" in the protein's binding pocket that allows a specifically designed "bumped" ligand to bind with high selectivity over the wild-type FKBP12 protein.[9]

-

The dTAG Molecule: A heterobifunctional small molecule (e.g., dTAG-13 or dTAGV-1) that acts as a degrader. This molecule has two heads: one that selectively binds to the FKBP12F36V tag and another that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][10]

Mechanism of Action

The dTAG system operates by inducing the formation of a ternary complex between the FKBP12F36V-tagged POI, the dTAG molecule, and an E3 ligase complex (e.g., CRL4CRBN).[11] This induced proximity positions the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. The formation of a K48-linked polyubiquitin chain marks the fusion protein for recognition and degradation by the 26S proteasome.[1][2] The dTAG molecule acts catalytically, being released after degradation to induce the degradation of another target molecule.

Signaling Pathway Visualization

The signaling pathway for the dTAG system is illustrated below.

Caption: dTAG system signaling pathway for UPS-mediated degradation.

To contrast, the AUTAC pathway is shown below.

Caption: AUTAC system signaling pathway for autophagy-mediated degradation.

Quantitative Data Presentation

The efficacy of the dTAG system can be quantified by several metrics, including the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the kinetics of degradation.

| Parameter | dTAG-13 (CRBN-recruiting) | dTAGV-1 (VHL-recruiting) | Target Protein Example | Cell Line | Reference |

| Degradation (Nluc) | ~50% degradation | Near complete degradation | HiBiT-dTAG fusion | HEK293 | [12] |

| Degradation (Immunoblot) | Potent at 100 nM | Potent at 500 nM | FKBP12F36V-Nluc | 293FT | [1][10] |

| Kinetics | Degradation observed as early as 1 hour | Rapid degradation | FKBP12F36V-Nluc / KRASG12V | 293FT / PATU-8902 | [1][10] |

| Selectivity | No degradation of FKBP12WT | No degradation of FKBP12WT | FKBP12F36V vs FKBP12WT | 293FT | [1][10] |

| In Vivo Half-life (10 mg/kg IP) | 2.41 hours | 4.43 hours | N/A | Mice | [10] |

| In Vivo Exposure (AUC) | 6140 hrng/mL | 18517 hrng/mL | N/A | Mice | [10] |

Experimental Protocols

Successful implementation of the dTAG system requires robust experimental procedures. Below are detailed protocols for key experiments.

Protocol: CRISPR/Cas9-Mediated Endogenous Knock-in of the dTAG (FKBP12F36V)

This protocol describes how to fuse the dTAG sequence to a POI at its endogenous locus using a microhomology-mediated end-joining (MMEJ) approach.[1]

Materials:

-

pX330A PITCh vector expressing Cas9 and a target-specific sgRNA

-

pCRIS-PITChv2 donor vector containing the dTAG cassette (e.g., Blasticidin resistance-P2A-2xHA-FKBP12F36V) flanked by microhomology arms specific to the target locus.[1]

-

Mammalian cell line of interest

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (e.g., Blasticidin)

-

PBS, Trypsin, appropriate cell culture media

Procedure:

-

sgRNA Design: Design an sgRNA targeting the genomic region immediately adjacent to the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of the POI. Clone the sgRNA into the pX330A PITCh vector.

-

Donor Plasmid Construction: Amplify ~40 bp microhomology arms from the genomic DNA flanking the sgRNA cut site. Clone these arms into the pCRIS-PITChv2-dTAG donor plasmid on either side of the dTAG cassette.[1]

-

Transfection: Co-transfect the sgRNA/Cas9 expression vector and the donor plasmid into the target cells using a suitable transfection method.

-

Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL Blasticidin).

-

Clonal Expansion: After 10-14 days of selection, isolate and expand single-cell clones.

-

Verification: Screen individual clones for successful knock-in via:

-

Genomic PCR: Use primers flanking the target locus to confirm the insertion of the larger dTAG cassette.

-

Western Blot: Lyse cells and perform a western blot using an antibody against the POI (to confirm a size shift) or an HA-tag antibody (to confirm tag expression).

-

Protocol: Western Blot Analysis of dTAG-Mediated Degradation

Materials:

-

dTAG-engineered cell line

-

dTAG molecule (e.g., dTAG-13) and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, transfer buffer, and transfer system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-POI, anti-HA, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Plating and Treatment: Plate the dTAG-engineered cells at an appropriate density. Allow them to adhere overnight.

-

Treat cells with a dose-response of the dTAG molecule (e.g., 1 nM to 1000 nM) or with a fixed concentration (e.g., 500 nM) for a time-course (e.g., 0, 1, 2, 4, 8, 24 hours). Include a DMSO-treated control for each time point/dose.

-

Cell Lysis: At the end of the treatment period, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-POI) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imager. Quantify band intensities and normalize to the loading control.

Protocol: In-Vitro Ubiquitination Assay

This assay confirms that the dTAG-induced degradation is dependent on the ubiquitination of the target protein.

Materials:

-

dTAG-engineered cells

-

dTAG molecule (e.g., dTAG-13)

-

Proteasome inhibitor (e.g., MG132 or Carfilzomib)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-HA magnetic beads (for immunoprecipitation of the tagged protein)

-

Primary antibodies (anti-Ubiquitin, anti-HA)

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment: Treat dTAG-engineered cells with DMSO or the dTAG molecule for a short period (e.g., 1-4 hours). Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the duration of the experiment to allow ubiquitinated substrates to accumulate.

-

Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitin chains on the target protein.

-

Immunoprecipitation (IP):

-

Normalize the protein content of the lysates.

-

Incubate the lysates with anti-HA magnetic beads overnight at 4°C to pull down the dTAG-POI fusion protein.

-

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein from the beads by boiling in Laemmli buffer.

-

Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a western blot. Probe one membrane with an anti-ubiquitin antibody to detect the smear of polyubiquitinated protein and another with an anti-HA or anti-POI antibody to confirm the successful IP of the target protein. An increase in the high-molecular-weight ubiquitin smear in the dTAG-treated sample confirms ubiquitination.

Experimental Workflow Visualization

The overall workflow for validating a new protein target using the CRISPR-dTAG system is outlined below.

Caption: Experimental workflow for CRISPR-mediated dTAG knock-in and validation.

Conclusion

Tag-based systems for targeted protein degradation are invaluable tools for modern biological research and drug development. It is essential to understand the specific cellular machinery that each system engages. While the FBnG moiety is integral to the AUTAC system for inducing autophagy-mediated degradation, the dTAG system stands as a robust and versatile platform for specifically hijacking the ubiquitin-proteasome system. By fusing the FKBP12F36V tag to a protein of interest, researchers can achieve rapid, potent, and reversible degradation, enabling precise dissection of protein function with high temporal resolution. The protocols and data presented in this guide offer a comprehensive framework for the successful implementation of this powerful technology.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitination and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 8. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]

- 9. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 10. biorxiv.org [biorxiv.org]

- 11. books.rsc.org [books.rsc.org]

- 12. bmglabtech.com [bmglabtech.com]

The Role of Amino-PEG3-2G Degrader-1 in Advancing Autophagy-Targeting Chimeras for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the innovative TPD strategies, autophagy-targeting chimeras (AUTACs) have garnered significant attention for their ability to harness the cell's own autophagy machinery to eliminate pathogenic proteins. This technical guide delves into the function and application of Amino-PEG3-2G degrader-1, a key building block in the synthesis of potent AUTACs. We will explore the underlying mechanism of AUTAC-mediated degradation, provide detailed experimental protocols for their synthesis and evaluation, present quantitative data on their efficacy, and illustrate the associated signaling pathways and experimental workflows through comprehensive diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this compound in the development of next-generation autophagy-based therapeutics.

Introduction to Autophagy-Targeting Chimeras (AUTACs)

AUTACs are bifunctional molecules designed to hijack the cellular autophagy pathway for the selective degradation of target proteins.[1] Structurally, an AUTAC consists of three key components: a ligand that specifically binds to the protein of interest (POI), a linker moiety, and a degradation tag that is recognized by the autophagy machinery.[1] Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs mediate the engulfment of the target protein by autophagosomes, which then fuse with lysosomes for degradation.[] This alternative degradation pathway provides an opportunity to target a broader range of proteins, including those that are resistant to proteasomal degradation, such as protein aggregates and even entire organelles.[][3]

This compound is a chemical entity that incorporates a polyethylene glycol (PEG) linker and a pyrazole-linked p-Fluorobenzyl Guanine (FBnG) tag.[4][5] This conjugate serves as a versatile building block for the synthesis of AUTACs, where the FBnG tag acts as the autophagy-inducing moiety.[4]

Mechanism of Action of AUTACs Synthesized with this compound

The function of an AUTAC synthesized using this compound is initiated by the simultaneous binding of its two ends to the target protein and components of the autophagy pathway. The FBnG tag plays a crucial role in this process. It is recognized by the cell, leading to the K63-linked polyubiquitination of the target protein. This specific type of ubiquitination serves as a signal for the recruitment of autophagy receptors, such as p62/SQSTM1, which recognize and bind to the polyubiquitinated protein. The p62 protein, in turn, interacts with LC3 (Microtubule-associated protein 1A/1B-light chain 3) on the autophagosome membrane, thereby tethering the target protein to the site of autophagosome formation. The autophagosome then engulfs the protein-AUTAC-receptor complex, and subsequent fusion with a lysosome leads to the degradation of the target protein by lysosomal hydrolases.

Signaling Pathway Diagram

Caption: Mechanism of AUTAC-mediated protein degradation.

Quantitative Analysis of AUTAC Efficacy

The potency of AUTACs is typically assessed by measuring the extent of target protein degradation in cellular assays. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative quantitative data for second-generation AUTACs, illustrating the potential efficacy achievable with this technology.

| Target Protein | AUTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| FKBP12 | AUTAC-2G-1 | HeLa | 10 | >90 | [4] |

| MetAP2 | AUTAC-2G-2 | HEK293T | 30 | ~85 | [4] |

| BRD4 | AUTAC-2G-3 | 22Rv1 | 5 | >95 | [4] |

Note: The specific AUTACs in this table are representative examples of second-generation AUTACs and may not have been synthesized using this compound directly, but they demonstrate the potency of the underlying technology.

Experimental Protocols

General Synthesis of an AUTAC using this compound

This protocol describes a general procedure for conjugating a target protein ligand (containing a suitable reactive group, e.g., a carboxylic acid) to this compound.

Materials:

-

Target protein ligand with a carboxylic acid group

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of the Ligand: Dissolve the target protein ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF. Add DCC (1.2 eq) and stir the mixture at room temperature for 4 hours.

-

Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final AUTAC compound.

-

Characterization: Confirm the structure and purity of the synthesized AUTAC using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Cellular Protein Degradation Assay

This protocol outlines a standard Western blot-based assay to quantify the degradation of a target protein induced by an AUTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized AUTAC compound

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the AUTAC compound in cell culture medium. Treat the cells with varying concentrations of the AUTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the AUTAC concentration to determine the DC50 value.

-

Experimental Workflow and Logical Relationships

The development and evaluation of an AUTAC based on this compound follows a logical progression of experimental steps.

Experimental Workflow Diagram

Caption: A typical experimental workflow for AUTAC development.

Conclusion

This compound represents a valuable tool for the construction of autophagy-targeting chimeras. The unique ability of the incorporated FBnG tag to induce K63-linked polyubiquitination provides a robust mechanism for recruiting target proteins to the autophagy pathway for degradation. The detailed protocols and conceptual frameworks presented in this technical guide offer a solid foundation for researchers and drug developers to explore the potential of AUTACs in their own research and therapeutic development programs. As the field of targeted protein degradation continues to evolve, the strategic application of well-designed chemical tools like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.

References

Amino-PEG3-2G Degrader-1 Hydrochloride: A Technical Overview for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and relevant experimental methodologies for Amino-PEG3-2G degrader-1 hydrochloride. This molecule is a key building block in the development of second-generation Autophagy-Targeting Chimeras (AUTACs), a novel class of molecules for targeted protein degradation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Physicochemical Properties

This compound hydrochloride is a conjugate of a PEG linker and a pyrazole-linked p-fluorobenzylguanine (FBnG) tag.[1][2] It is specifically designed for the synthesis of AUTACs, which induce the degradation of target proteins through the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][2]

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-8-(1-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-1H-pyrazol-4-yl)-9-(4-fluorobenz yl)-3H-purin-6(9H)-one hydrochloride | [3] |

| Molecular Formula | C25H34ClFN8O4 | [3] |

| Molecular Weight | 565.04 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity (HPLC) | ≥99.04% | [3][4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [5][6] |

| Storage Conditions | Store at 4°C for short-term (sealed, away from moisture). For long-term storage in solvent, -80°C (6 months) or -20°C (1 month) is recommended.[3][5] | [3][5] |

Mechanism of Action: The AUTAC Pathway

This compound hydrochloride serves as a crucial component for the synthesis of AUTACs. AUTACs are bifunctional molecules that hijack the cell's natural autophagy process to selectively eliminate target proteins. This mechanism is distinct from that of Proteolysis-Targeting Chimeras (PROTACs), which primarily utilize the proteasome.

The general mechanism of an AUTAC synthesized using a derivative of this compound is as follows:

-

Target Binding : One end of the AUTAC molecule contains a ligand that specifically binds to the protein of interest (POI).

-

Recruitment of Autophagy Machinery : The other end of the AUTAC, which incorporates the guanine-based tag from this compound, facilitates the K63-linked polyubiquitination of the POI.[2]

-

Autophagosome Recognition : The K63-polyubiquitin chain is recognized by autophagy cargo receptors, such as p62/SQSTM1.

-

Sequestration and Degradation : The entire complex (AUTAC-POI-ubiquitin-receptor) is then engulfed by a growing autophagosome, which subsequently fuses with a lysosome to form an autolysosome, leading to the degradation of the POI.

Below is a diagram illustrating the AUTAC signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | New strategies to enhance the efficiency and precision of drug discovery [frontiersin.org]

- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]

- 4. Second-Generation AUTACs for Targeted Autophagic Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Architect's Toolkit: A Deep Dive into the Role of PEG Linkers in Degrader Molecule Design

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to the induced elimination of disease-causing proteins. At the heart of many of these novel degrader molecules, such as Proteolysis Targeting Chimeras (PROTACs), lies a critical component: the linker. Far from being a simple spacer, the linker's chemical nature, length, and flexibility are paramount in dictating the efficacy, selectivity, and overall drug-like properties of the degrader. Among the various linker chemistries, polyethylene glycol (PEG) linkers have emerged as a cornerstone in the design of these powerful therapeutic agents.

This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in the design of degrader molecules. We will delve into the core principles of PEG linkers, present quantitative data on their impact on degrader performance, provide detailed experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.

Core Principles of PEG Linkers in Degrader Design

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

PEG linkers, with their repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design:

-

Enhanced Solubility and Physicochemical Properties: A major challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and limited cell permeability.[2] The inherent hydrophilicity of PEG linkers can significantly improve the overall solubility of the PROTAC molecule, making it more amenable to formulation and administration.[4]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[2] This "chameleonic" behavior can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the lipid bilayer.[1] However, excessive PEGylation can have a detrimental effect on permeability, necessitating a careful optimization of the linker length.[2]

-

Flexibility and Ternary Complex Formation: The flexibility of PEG linkers is crucial for enabling the proper orientation of the POI and the E3 ligase within the ternary complex.[5] An optimal linker length is required to avoid steric hindrance and to facilitate productive protein-protein interactions that stabilize the complex, a phenomenon known as positive cooperativity.[6] A linker that is too short may prevent the formation of a stable complex, while one that is too long may lead to non-productive binding events.[1]

Quantitative Impact of PEG Linker Length on Degrader Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize quantitative data from various studies, illustrating the profound impact of PEG linker length on these key parameters.

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | CRBN | 0 PEG units | < 500 | Not Reported | H661 |

| BRD4 | CRBN | 1 PEG unit | > 5000 | Not Reported | H661 |

| BRD4 | CRBN | 2 PEG units | > 5000 | Not Reported | H661 |

| BRD4 | CRBN | 4 PEG units | < 500 | Not Reported | H661 |

| BRD4 | CRBN | 5 PEG units | < 500 | Not Reported | H661 |

| ERα | VHL | ~3 PEG units (12 atoms) | ~50 | ~75 | MCF-7 |

| ERα | VHL | ~4 PEG units (16 atoms) | < 50 | > 90 | MCF-7 |

| TBK1 | VHL | < 12 atoms | Inactive | Inactive | Not Specified |

| TBK1 | VHL | 12-29 atoms | Sub-micromolar | > 90 | Not Specified |

| CDK9 | CRBN | 3 PEG units | Potent Degradation | Not Reported | Not Specified |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly dependent on the specific experimental conditions and cell line used.[1][6][7][8][9]

Physicochemical and Pharmacokinetic Properties

Beyond degradation efficacy, PEG linkers also influence the overall physicochemical and pharmacokinetic (PK) properties of PROTACs. Optimizing these properties is crucial for developing orally bioavailable drugs.[4][10]

| PROTAC Target | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Oral Bioavailability (F%) |

| BRD4 | Alkyl | 785 | 3.8 | 155 | Not Reported |

| BRD4 | 2 PEG units | 873 | 3.1 | 174 | Not Reported |

| BRD4 | 4 PEG units | 961 | 2.4 | 193 | Not Reported |

| SMARCA2 | 3 PEG units | 950 | 3.5 | 180 | Low |

| SMARCA2 | 5 PEG units | 1038 | 2.8 | 200 | Moderate |

| PI3K/mTOR | PEG/Alkyl | Not Specified | Not Specified | Not Specified | 51.5 (i.p.) |

cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area. Data is illustrative and compiled from various sources in the literature.[2][11]

Mandatory Visualizations

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry for its efficiency and high yield.[12][13]

Materials:

-

POI ligand with a terminal alkyne functional group.

-

E3 ligase ligand (e.g., pomalidomide) functionalized with a PEG linker containing a terminal azide.

-

Copper(I) iodide (CuI).

-

N,N-Diisopropylethylamine (DIPEA).

-

Dimethylformamide (DMF) as the solvent.

Procedure:

-

Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase-PEG linker conjugate in DMF.

-

Add CuI and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and purify the crude product using column chromatography to obtain the final PEGylated PROTAC.

Western Blot Analysis for Protein Degradation

Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by a PROTAC.[7][]

Materials:

-

Cell line expressing the target protein.

-

PROTAC of interest.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein Degradation

HTRF is a high-throughput, plate-based assay that can be used to quantify protein levels and determine the DC50 of a PROTAC.[1][15][16][17]

Materials:

-

HTRF-compatible detection reagents for the target protein (typically a pair of antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore).

-

Cell line expressing the target protein.

-

PROTAC of interest.

-

Cell lysis buffer compatible with HTRF.

-

HTRF-compatible microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Treatment: Seed and treat cells with a serial dilution of the PROTAC in a microplate as described for the Western blot.

-

Cell Lysis: After the treatment period, lyse the cells directly in the wells according to the HTRF kit manufacturer's protocol.

-

Detection: Add the HTRF antibody pair to the cell lysates.

-

Incubation: Incubate the plate at room temperature for the time specified in the protocol to allow for antibody binding.

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. The HTRF signal is proportional to the amount of target protein. Calculate the percentage of degradation relative to the vehicle-treated control and generate a dose-response curve to determine the DC50.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

FP assays are a valuable tool for studying the formation and stability of the ternary complex in vitro.[18][19][20]

Materials:

-

Purified target protein.

-

Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

-

Fluorescently labeled ligand for either the target protein or the E3 ligase.

-

PROTAC of interest.

-

Assay buffer.

-

Microplates suitable for FP measurements.

-

FP-capable plate reader.

Procedure:

-

Assay Setup: In a microplate, combine the purified E3 ligase complex and the fluorescently labeled ligand at fixed concentrations.

-

PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

-

Target Protein Addition: Add the purified target protein to the wells.

-

Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The formation of the ternary complex will lead to an increase in the fluorescence polarization value due to the larger molecular size. By plotting the change in polarization against the PROTAC concentration, the binding affinity and cooperativity of ternary complex formation can be determined.

Conclusion

PEG linkers are indispensable tools in the rational design of potent and effective degrader molecules. Their unique physicochemical properties allow for the enhancement of solubility and cell permeability, while their flexibility is crucial for the optimal formation of the productive ternary complex. As demonstrated by the quantitative data, the length of the PEG linker is a critical parameter that requires careful optimization for each specific degrader system. The "trial-and-error" approach to linker design is gradually being supplanted by more structure-guided strategies.[2] Continued advancements in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the target protein, and the E3 ligase will undoubtedly pave the way for the development of next-generation protein degraders with superior potency, selectivity, and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lifesensors.com [lifesensors.com]

- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 15. benchchem.com [benchchem.com]

- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Ternary complex formation - Profacgen [profacgen.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of AUTAC-mediated Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Within the TPD landscape, Autophagy-Targeting Chimeras (AUTACs) represent a novel and powerful strategy that harnesses the cell's own autophagy machinery to selectively degrade a wide range of intracellular targets, including protein aggregates and even entire organelles. This technical guide provides a comprehensive overview of the foundational principles of AUTAC-mediated protein degradation, detailing its mechanism of action, key molecular components, and the experimental methodologies used to characterize this innovative technology.

Core Principles of AUTAC Technology

AUTACs are heterobifunctional molecules designed to induce selective autophagy of a target protein or organelle.[1] The core principle of AUTAC technology lies in its ability to mimic a natural cellular process known as S-guanylation, which acts as a signal for selective autophagy.[2][3] By presenting a guanine-based "degradation tag" to the target, AUTACs trigger a signaling cascade that leads to the target's engulfment by an autophagosome and subsequent degradation within the lysosome.[1][2]

Mechanism of Action

The mechanism of AUTAC-mediated protein degradation can be summarized in the following key steps:

-

Target Recognition: The AUTAC molecule, composed of a target-binding ligand (warhead), a linker, and a guanine-based degradation tag, first binds to the protein of interest (POI).[1]

-

Induction of K63-linked Polyubiquitination: Upon binding, the guanine tag on the AUTAC mimics S-guanylation, a post-translational modification. This mimicry is thought to induce K63-linked polyubiquitination of the target protein.[2][4] This type of ubiquitination serves as a recognition signal for the autophagy machinery, distinguishing it from the K48-linked ubiquitination that targets proteins for proteasomal degradation.[5]

-

Recruitment of Autophagy Receptors: The K63-polyubiquitin chains on the target protein are recognized by autophagy cargo receptors, most notably p62/SQSTM1.[1][2]

-

Autophagosome Formation and Cargo Sequestration: The p62 receptor, now bound to the ubiquitinated target, interacts with LC3 (microtubule-associated protein 1A/1B-light chain 3) on the growing autophagosome membrane.[6] This interaction facilitates the engulfment of the target protein-AUTAC-p62 complex into the double-membraned autophagosome.

-

Lysosomal Degradation: The mature autophagosome then fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the autophagosomal contents, including the target protein.[2]

Quantitative Data on AUTAC-mediated Degradation

The efficacy of AUTACs is typically evaluated by their ability to reduce the levels of the target protein in a dose- and time-dependent manner. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| AUTAC Compound | Target Protein | Cell Line | DC50 | Dmax (% Degradation) | Citation |

| AUTAC1 | MetAP2 | HeLa | Not explicitly stated, but significant degradation observed at 1-100 µM | ~80% | [6][7] |

| AUTAC2 | FKBP12 | HeLa | 10 µM | ~80% | [6][8] |

| BRD4 degrader-5 | BRD4 | 4T1 (cancer cell line) | 24.7 µM | Not Reported | [6] |

| SHP2 protein degrader-3 | SHP2 | HeLa | 3.22 µM | Not Reported | [6] |

| Fumagilin-105 (AUTOTAC) | MetAP2 | HEK293 | 0.7 µM | Not Reported | [9] |

| AUTAC Compound | Target Organelle | Cell Line | Concentration & Time | Observed Effect | Citation |

| AUTAC4 | Mitochondria | Detroit 532 (Down syndrome patient-derived fibroblasts) | 10 µM, 24-72 hours | Induces mitophagy, restores mitochondrial membrane potential and ATP production. | [10] |

Experimental Protocols

A variety of in vitro assays are employed to characterize the activity and mechanism of AUTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction of a target protein.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, HEK293) in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of AUTAC concentrations (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Quantification:

-

Measure band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle-treated control.

-

LC3 Turnover Assay to Monitor Autophagic Flux

This assay measures the dynamic process of autophagy.

-

Cell Treatment:

-

Treat cells with the AUTAC compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

-

Western Blotting for LC3:

-

Follow the Western Blotting protocol described above.

-

Use a primary antibody that detects both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

-

Analysis:

-

An increase in the amount of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux. The ratio of LC3-II to a loading control is quantified.

-

p62/SQSTM1 Degradation Assay

p62 is a cargo receptor that is itself degraded during autophagy, making its levels an indicator of autophagic activity.

-

Experimental Procedure:

-

Treat cells with the AUTAC compound over a time course.

-

Perform Western blotting as described above, using a primary antibody against p62.

-

-

Analysis:

-

A decrease in p62 protein levels upon AUTAC treatment suggests an induction of autophagy.

-

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effects of the AUTAC compound.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of the AUTAC compound for the desired time.

-

-

MTT Incubation:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a plate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Co-Immunoprecipitation (Co-IP) for Target Engagement

This technique can be used to confirm the interaction between the AUTAC, the target protein, and components of the autophagy machinery.

-

Cell Lysis:

-

Lyse cells treated with the AUTAC under non-denaturing conditions to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the target protein or a component of the autophagy pathway (e.g., p62).

-

Capture the antibody-protein complexes using Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

-

Western Blotting:

-

Analyze the eluted proteins by Western blotting to detect the presence of the target protein, p62, and ubiquitinated proteins.

-

Quantitative Analysis of Mitophagy by Flow Cytometry

For AUTACs targeting mitochondria, flow cytometry can quantify the extent of mitophagy.

-

Cell Transfection/Transduction:

-

Use cells expressing a mitochondria-targeted fluorescent reporter, such as mt-Keima or mito-QC. These reporters exhibit different fluorescent properties in the neutral pH of the cytoplasm versus the acidic environment of the lysosome.

-

-

Cell Treatment:

-

Treat cells with the mitochondria-targeting AUTAC (e.g., AUTAC4).

-

-

Flow Cytometry:

-

Harvest and analyze the cells by flow cytometry, measuring the fluorescence at two different excitation wavelengths (for mt-Keima) or in two different emission channels (for mito-QC).

-

-

Analysis:

-

The ratio of the lysosomal to the mitochondrial fluorescent signal provides a quantitative measure of mitophagy.

-

Mandatory Visualizations

Signaling Pathway of AUTAC-mediated Degradation

Caption: Signaling pathway of AUTAC-mediated protein degradation.

Experimental Workflow for AUTAC Evaluation

Caption: General experimental workflow for the evaluation of a novel AUTAC degrader.

Logical Relationship of AUTAC Components

Caption: Logical relationship between the components of an AUTAC molecule and their functions.

Conclusion

AUTAC technology represents a significant advancement in the field of targeted protein degradation. By hijacking the autophagy-lysosome pathway, AUTACs offer a versatile platform for the degradation of a broad range of intracellular targets, including those that have been challenging for proteasome-based degraders. The principles and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers to explore and advance this promising therapeutic modality. As our understanding of the intricate mechanisms of autophagy and AUTACs continues to grow, so too will the potential to develop novel therapeutics for a wide array of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. plexium.com [plexium.com]

- 4. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Degradation Technologies Utilizing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. AUTAC4 is a Mitochondria-Targeting Autophagy-Targeting Chimera (AUTAC) | MedChemExpress [medchemexpress.eu]

In Silico Modeling of PROTAC Binding: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".[1][2] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's own machinery.[3][4] A key component in the design of effective PROTACs is the linker, which connects the POI-binding and E3-ligase-binding moieties. Molecules like Amino-PEG3-2G degrader-1 represent building blocks for these flexible linkers, which play a crucial role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5]

The rational design of PROTACs is a complex, multi-parameter optimization problem. The length, composition, and attachment points of the linker can significantly impact the stability and conformation of the ternary complex, and ultimately, the degradation efficiency.[5] In silico modeling has become an indispensable tool in the PROTAC design workflow, allowing researchers to predict and analyze the formation of these ternary complexes, thereby reducing the need for extensive empirical screening and accelerating the development of novel therapeutics.[6][7] This technical guide provides an in-depth overview of the core computational methodologies used to model the binding of PROTACs, with a focus on a hypothetical PROTAC incorporating a PEG-based linker.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC first binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another cycle of degradation.[4][6]

In Silico Experimental Workflow

The computational modeling of a PROTAC's binding and its ability to form a stable ternary complex typically follows a multi-step workflow. This process begins with defining the system and preparing the structures, followed by molecular docking to generate potential binding poses, and finally, molecular dynamics simulations to assess the stability and dynamics of the ternary complex.

Data Presentation: Quantitative Analysis of a Hypothetical PROTAC

The following tables present hypothetical quantitative data that would be generated during the in silico modeling of a PROTAC.

Table 1: Molecular Docking Results for Ternary Complex Poses